Dimethyl carbonate

Catalog No.
S568629
CAS No.
616-38-6
M.F
C3H6O3
H3COCOOCH3
C3H6O3
M. Wt
90.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl carbonate

CAS Number

616-38-6

Product Name

Dimethyl carbonate

IUPAC Name

dimethyl carbonate

Molecular Formula

C3H6O3
H3COCOOCH3
C3H6O3

Molecular Weight

90.08 g/mol

InChI

InChI=1S/C3H6O3/c1-5-3(4)6-2/h1-2H3

InChI Key

IEJIGPNLZYLLBP-UHFFFAOYSA-N

SMILES

COC(=O)OC

solubility

In water, 1.38X10+5 mg/L at 25 °C (est)
Miscible with alcohol and ether
Miscible with acids and alkalies; stable in the presence of water; soluble in most organic solvents
Soluble in oxygenated solvents
Solubility in water: none

Synonyms

dimethyl carbonate, methyl carbonate, methyl carbonate, 11C-labeled, methyl carbonate, hexachloroantimonate (1-), methyl carbonate, hexachloroantimonate (1-) (2:1)

Canonical SMILES

COC(=O)OC

The exact mass of the compound Dimethyl carbonate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.38x10+5 mg/l at 25 °c (est)miscible with alcohol and ethermiscible with acids and alkalies; stable in the presence of water; soluble in most organic solventssoluble in oxygenated solventssolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9371. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Formates - Supplementary Records. It belongs to the ontological category of carbonate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Dimethyl carbonate (CAS: 616-38-6) is a highly versatile, non-toxic, linear aliphatic carbonate widely procured as a green solvent, methylating agent, and critical component in lithium-ion battery electrolytes. Characterized by a low dynamic viscosity, a boiling point of 90 °C, and a favorable dielectric constant, DMC is a foundational solvent for high-conductivity electrochemical formulations. In chemical synthesis, it functions as an ambident electrophile, capable of both methylation and methoxycarbonylation depending on the reaction temperature. Industrially, its procurement is driven by its ability to replace highly toxic or corrosive traditional reagents—such as phosgene, dimethyl sulfate, and methyl halides—while offering superior atom economy, eliminating stoichiometric halide waste, and strictly controlling reaction selectivity in pharmaceutical and polymer manufacturing [1].

Substituting DMC with other linear carbonates (like diethyl carbonate) or traditional alkylating agents introduces severe performance and processing penalties. In battery manufacturing, replacing DMC with diethyl carbonate (DEC) substantially reduces ionic mobility and salt dissociation, leading to a measurable drop in molar conductivity and power density under high-drain conditions [1]. In chemical synthesis, reverting to conventional methylating agents such as methyl iodide or dimethyl sulfate not only reintroduces severe toxicity and regulatory compliance costs but also ruins reaction selectivity, often leading to poly-alkylated byproducts that require extensive chromatographic separation [2]. Furthermore, substituting DMC with phosgene in carbonylation workflows necessitates extreme safety infrastructure and generates stoichiometric corrosive halide waste, significantly increasing the total cost of ownership and reactor maintenance [2].

Electrolyte Molar Conductivity and Salt Dissociation

In 1 M LiPF6 electrolyte solutions, the choice of linear carbonate drastically impacts transport properties. Studies comparing ethylene carbonate (EC) blends demonstrate that EC/DMC formulations achieve a 2.4-fold higher molar conductivity than their EC/DEC counterparts. This superior conductivity is quantitatively driven by DMC enabling a 1.4 times higher ionic diffusivity and a 1.7 times higher ionic dissociation rate compared to DEC [1].

Evidence DimensionMolar conductivity and ionic dissociation
Target Compound Data2.4x higher molar conductivity; 1.7x higher dissociation
Comparator Or BaselineDiethyl carbonate (DEC) baseline
Quantified Difference140% increase in conductivity over DEC
Conditions1 M LiPF6 in binary EC/linear carbonate solvent blends

Directly dictates the power capability and low-temperature performance of lithium-ion battery cells, making DMC the mandatory choice for high-rate applications.

Mono-C-Methylation Selectivity in Precursor Synthesis

For the alkylation of CH2-active compounds (e.g., phenylacetonitrile), DMC acts as a highly selective mono-methylating agent. When reacted at elevated temperatures with a weak base, DMC achieves >99% selectivity for the mono-methylated product at complete conversion. In direct contrast, traditional phase-transfer catalysis using methyl iodide (CH3I) yields a mono-to-dimethyl derivative ratio that never exceeds 2.4 (approximately 70% selectivity), resulting in significant over-alkylation [1].

Evidence DimensionMono-alkylation selectivity
Target Compound Data>99% mono-C-methylation selectivity
Comparator Or BaselineMethyl Iodide (Max ratio 2.4, ~70% selectivity)
Quantified Difference>29% absolute increase in target selectivity; near elimination of poly-alkylated waste
ConditionsReaction of phenylacetonitrile with weak base (K2CO3) vs PTC conditions for CH3I

Eliminates the need for costly downstream purification of poly-alkylated byproducts, directly improving the yield and economics of pharmaceutical intermediate synthesis.

Halide-Free Carbonylation and Waste Reduction

In carbonylation and methoxycarbonylation workflows, DMC replaces phosgene to eliminate toxic gas handling and corrosive byproducts. While phosgene generates stoichiometric amounts of hydrogen chloride or inorganic salts that require specialized disposal and corrosion-resistant alloys, DMC produces only methanol and carbon dioxide as byproducts. The methanol can be captured and recycled, resulting in a highly favorable mass index and eliminating the halide waste stream entirely [1].

Evidence DimensionStoichiometric reaction byproducts
Target Compound DataMethanol and CO2 (0% halide waste)
Comparator Or BaselinePhosgene (Stoichiometric HCl or inorganic chloride salts)
Quantified Difference100% reduction in corrosive halide waste generation
ConditionsIndustrial carbonylation / carbamate synthesis

Drastically lowers capital expenditure on corrosion-resistant reactors and operational expenditure on hazardous waste disposal.

Viscosity Reduction in High-Permittivity Solvent Blends

High-permittivity cyclic carbonates like propylene carbonate (PC) and ethylene carbonate (EC) suffer from high dynamic viscosities (e.g., PC is ~2.5 mPa·s at 25 °C), which limits ion transport. DMC possesses an exceptionally low dynamic viscosity (~0.59 mPa·s at 20 °C). Blending DMC into these cyclic carbonates acts as a critical rheological modifier, sharply reducing the bulk viscosity of the formulation while maintaining the dielectric properties necessary to keep salts fully solvated [1].

Evidence DimensionDynamic viscosity
Target Compound Data~0.59 mPa·s
Comparator Or BaselinePropylene Carbonate (~2.5 mPa·s)
Quantified Difference~76% lower dynamic viscosity than PC
ConditionsStandard temperature and pressure (20-25 °C)

Allows formulators to tune the viscosity of industrial solvents and electrolytes, ensuring pumpability and maximizing ionic mobility without precipitating dissolved solids.

High-Power Lithium-Ion Battery Electrolytes

Due to its ability to maximize salt dissociation and ionic diffusivity (yielding 2.4x higher conductivity than DEC), DMC is the premier linear carbonate co-solvent for high-drain EV and consumer electronics batteries [1].

Phosgene-Free Polycarbonate and Carbamate Manufacturing

DMC is the exact compound to procure for scaling up carbonylation processes where eliminating corrosive HCl byproducts and avoiding toxic gas infrastructure are primary operational mandates [2].

Highly Selective Pharmaceutical Alkylation

DMC is the optimal methylating agent for synthesizing active pharmaceutical ingredients (APIs) requiring strict mono-C-methylation or mono-N-methylation, as it prevents the over-alkylation typical of methyl iodide or dimethyl sulfate[2].

Green Solvent Replacement in Electrosynthesis

Because of its low toxicity, favorable evaporation rate, and ability to reduce the viscosity of cyclic carbonates, DMC is an ideal procurement substitute for hazardous solvents in organic electrosynthesis and industrial formulations [3].

Physical Description

Dimethyl carbonate appears as a clear, colorless liquid with a pleasant odor. Denser than water and slightly soluble in water. Vapors are heavier than air. Used to make other chemicals and as a special purpose solvent.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless liquid

XLogP3

0.5

Boiling Point

90.5 °C
90 °C

Flash Point

31 °F (NFPA, 2010)
14 °C (Closed cup)
18 °C (Open cup)
18 °C o.c.

Vapor Density

Relative vapor density (air = 1): 3.1

Density

1.0636 g/cu cm at 25 °C
Relative density (water = 1): 1.07

LogP

log Kow = 0.23 (est)

Odor

Pleasant odo

Melting Point

3.0 °C
0.5 °C
0.5°C
3 °C

UNII

KE9J097SPN

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids]

Vapor Pressure

55.40 mmHg
55.364 mm Hg at 25 °C
Vapor pressure, kPa at 25 °C: 7.4

Pictograms

Flammable

Flammable

Other CAS

616-38-6

Wikipedia

Dimethyl carbonate

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

Dimethyl carbonate (DMC) is formed by the reaction of MeOH with phosgene or methyl chloroformate in the presence of a concentrated sodium hydroxide solution in a two-phase reaction in high yields and purity. Other alcohols can also be phosgenated. As DMC is now more easily accessible via the direct oxidative carbonylation of MeOH, phosgenation is losing its attractiveness in this application.
Dimethyl carbonate is also manufactured by carbonylation of methylnitrite through a catalytic redox process. The process is practiced commercially in the gas phase by Ube Industries, LTD., Japan using a palladium supported catalyst system.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
All other petroleum and coal products manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Electrical equipment, appliance, and component manufacturing
Fabricated metal product manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Printing ink manufacturing
Wholesale and retail trade
Carbonic acid, dimethyl ester: ACTIVE
DMCD was considered acceptable for use as a cold sterilizing agent for beverages when used in accordance with Good Manufacturing Practice up to a maximum of 25 mg/L.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Air sensitive.
Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred.
Fireproof. Separated from strong oxidants. Well closed. Store in an area without drain or sewer access.

Dates

Last modified: 08-15-2023

Greener approach for synthesis of N,N,N-trimethyl chitosan (TMC) using ternary deep eutectic solvents (TDESs)

Tushar Mahajan, Prachi Bangde, Prajakta Dandekar, Ratnesh Jain
PMID: 32505997   DOI: 10.1016/j.carres.2020.108033

Abstract

N,N,N-trimethyl chitosan (TMC), quaternized hydrophilic derivative of chitosan, has been projected to have wide applications in the pharmaceutical industry owing to its improved solubility at physiological conditions. However, the conventional synthesis of TMC involves toxic organic agents, which complicates its use for biological applications. Moreover, these reactions result into unwanted O-methylation and scission of the parent polymer. In the present study we have addressed these limitations by employing a green approach to synthesize TMC, by using lipase as the biocatalyst and dimethyl carbonate (DMC) as the green methylating agent, in a reaction medium comprising of ternary deep eutectic solvents (TDESs). Synthesis of TMC was carried out by using two different lipases from Burkholderia cepacia and Candida rugosa. The resulting TMC was characterized by using FTIR,
H NMR, DSC, XRD. Methylation was confirmed by FTIR analysis (-CH at 1666 cm
) and
H NMR (?? = 3.3 ppm). DSC study revealed a lower thermal stability of TMC as compared to chitosan. These results indicated the possibility of using DMC as a green methylating agent, along with TDESs as green and sustainable solvents, for lipase catalyzed reactions. TMC was successfully synthesized and exhibited a degree of quaternization of about 12.5%, 15.69%, when synthesized used lipases from Burkholderia cepacia and Candida rugosa, respectively.


Engine performance and emission characteristics of palm biodiesel blends with graphene oxide nanoplatelets and dimethyl carbonate additives

L Razzaq, M A Mujtaba, Manzoore Elahi M Soudagar, Waqar Ahmed, H Fayaz, Shahid Bashir, I M Rizwanul Fattah, Hwai Chyuan Ong, Kiran Shahapurkar, Asif Afzal, S Wageh, Ahmed Al-Ghamdi, Muhammad Shujaat Ali, Ahmed I El-Seesy
PMID: 33453625   DOI: 10.1016/j.jenvman.2020.111917

Abstract

This study investigated the engine performance and emission characteristics of biodiesel blends with combined Graphene oxide nanoplatelets (GNPs) and 10% v/v dimethyl carbonate (DMC) as fuel additives as well as analysed the tribological characteristics of those blends. 10% by volume DMC was mixed with 30% palm oil biodiesel blends with diesel. Three different concentrations (40, 80 and 120 ppm) of GNPs were added to these blends via the ultrasonication process to prepare the nanofuels. Sodium dodecyl sulphate (SDS) surfactant was added to improve the stability of these blends. GNPs were characterised using Scanning Electron Microscope (SEM) and Fourier Transform Infrared (FTIR), while the viscosity of nanofuels was investigated by rheometer. UV-spectrometry was used to determine the stability of these nanoplatelets. A ratio of 1:4 GNP: SDS was found to produce maximum stability in biodiesel. Performance and emissions characteristics of these nanofuels have been investigated in a four-stroke compression ignition engine. The maximum reduction in BSFC of 5.05% and the maximum BTE of 22.80% was for B30GNP40DMC10 compared to all other tested blends. A reduction in HC (25%) and CO (4.41%) were observed for B30DMC10, while a reduction in NO
of 3.65% was observed for B30GNP40DMC10. The diesel-biodiesel fuel blends with the addition of GNP exhibited a promising reduction in the average coefficient of friction 15.05%, 8.68% and 3.61% for 120, 80 and 40 ppm concentrations compared to B30. Thus, combined GNP and DMC showed excellent potential for utilisation in diesel engine operation.


Effects of the molecular weight and molar ratio of poly(2-ethyl-2-oxazoline)-based lipid on the pH sensitivity, stability, and antitumor efficacy of liposomes

Luqiao Wen, Shouzhen Huang, Weiang Du, Caili Zhu, Huan Xu
PMID: 31944130   DOI: 10.1080/03639045.2020.1717514

Abstract

In this study, we evaluated and screened the effects of the molecular weight (MW) and molar ratio of poly(2-ethyl-2-oxazoline)-cholesteryl methyl carbonate (PEtOz-CHMC) on the pH sensitivity, stability, and antitumor efficacy of liposomes. The pH sensitivity of PEtOz-CHMC with different MWs and molar ratios was screened by drug release and cytotoxicity experiments at different pH levels. Results indicated that the liposomes coated with PEtOz1k-CHMC (7% molar ratio) and PEtOz2k-CHMC (5% molar ratio) exhibited the desirable pH responsiveness. When the MW of PEtOz was relatively low, 7% of the modified ratio obtained the strongest stability, but the turbidity of the liposomes did not obviously change when the molar ratio of PEtOz-CHMC was further increased. A375 cells were used as models to investigate the cellular uptake and intracellular localization of coumarin-6-loaded liposomes (C6-L), PEGylated liposomes (PEG-C6-L), and PEtOzylated liposomes. PEtOz1k-C6-L and PEtOz2k-C6-L presented remarkably stronger fluorescence intensity at low pH than at pH 7.4, whereas C6-L and PEG-C6-L did not achieve any obvious diversity at different pH conditions. Compared with C6-L and PEG-C6-L, PEtOz-C6-L showed efficient intracellular trafficking, including endosomal/lysosomal escape and cytoplasmic release. Pharmacokinetic experiments demonstrated that half-lives of PEG2k-C6-L, PEtOz2k-C6-L, and PEtOz1k-C6-L were 11.89-, 7.00-, and 5.29-fold times higher than those of C6-L, respectively. Among the liposomes, the DOX·HCl-loaded liposomes coated with PEtOz2k-CHMC demonstrated the strongest antitumor efficacy against B16 tumor xenograft models
. These findings provide the feasibility of using PEtOz-CHMC with optimal pH sensitivity and long circulation to extend the application of liposomes to efficient anticancer drug delivery.


Three-phase partitioning system with dimethyl carbonate as organic phase for partitioning of exopolysaccharides from Phellinus baumii

Yao-Yao Wang, Haile Ma, Jing-Kun Yan, Ke-Di Wang, Yan Yang, Wen-Han Wang, He-Nan Zhang
PMID: 30914364   DOI: 10.1016/j.ijbiomac.2019.03.149

Abstract

In this study, a three-phase partitioning (TPP) system with dimethyl carbonate (DMC) as organic phase and sodium citrate (SC) as salt phase was used for partitioning of exopolysaccharide (EPS), namely, EPS-D, from fermentation broth of Phellinus baumii. Results showed that the maximum extraction yield (EY) of EPS-D was 71.02% under the following modified optimal conditions: DMC to fermentation broth ratio 0.5:1.0 (v/v), SC concentration 19% (w/v), temperature 30 °C, and pH 4.0. EPS-D had higher EY, carbohydrate, and uronic acid contents compared with the EPS, designated as EPS-T, obtained from the TPP system with t-butanol and ammonium sulfate. EPS-D and EPS-T had different chemical compositions and molecular weights; however, their preliminary chemical structures basically remained unchanged. Moreover, EPS-D exhibited stronger free radical-scavenging capability and total antioxidant capacity than EPS-T. Therefore, the TPP system with DMC as an alternative solvent for t-butanol has great potential for efficient partitioning of natural biomolecules.


Single-Step Methylation of Chitosan Using Dimethyl Carbonate as a Green Methylating Agent

Ellen B Hemming, Anthony F Masters, Alvise Perosa, Maurizio Selva, Thomas Maschmeyer
PMID: 31690018   DOI: 10.3390/molecules24213986

Abstract

-Trimethyl chitosan (TMC) is one chitosan derivative that, because of its improved solubility, has been studied for industrial and pharmaceutic applications. Conventional methods for the synthesis of TMC involve the use of highly toxic and harmful reagents, such as methyl iodide and dimethyl sulfate (DMS). Although the methylation of dimethylated chitosan to TMC by dimethyl carbonate (DMC, a green and benign methylating agent) was reported recently, it involved a formaldehyde-based procedure. In this paper we report the single-step synthesis of TMC from chitosan using DMC in an ionic liquid. The TMC synthesised was characterised by
H NMR spectroscopy and a functionally meaningful degree of quaternisation of 9% was demonstrated after a 12-h reaction time.


Design & development of nanosponge loaded topical gel of curcumin and caffeine mixture for augmented treatment of psoriasis

Padmini Iriventi, N Vishal Gupta, Riyaz Ali M Osmani, V Balamuralidhara
PMID: 32472531   DOI: 10.1007/s40199-020-00352-x

Abstract

Combination of curcumin with anti-inflammatory drug like caffeine shows augmented antipsoriatic action compared to curcumin alone and reduce the time taken for treatment of Psoriasis.
The objective of the present study was to develop nanosponge (NS) based topical gel of curcumin (CUR) and caffeine (CFN) combination that acts as a potential system for the treatment of psoriasis.
NS composed of dimethyl carbonate (DMC) as crosslinker and beta-cyclodextrin (β-CD) as polymer were prepared by hot melt method and incorporated in topical gels. Factorial design (3
) was constructed in a fully randomized manner to study all nine possible experimental runs. The gels were prepared by varying the content of carbopol-934 (gelling agent) (X1) and guar gum (polymer) (X2). The effect of these two independent variables on viscosity (Y1) and in vitro percent drug release (Y2) of prepared gels was evaluated. Other evaluation studies for NS and nanogels were conducted. In vivo animal studies were carried out for optimized formulation using mouse model of imiquimod-induced psoriasis.
The physical and chemical characteristics exhibited by the prepared NS and gels (F1-F9) were found to be optimal. The optimization resulted in achieving formulation N10 with 69.72% in vitro drug release and 12,329.78cp viscosity. Histopathology studies revealed that prepared nanogel has promising anti-psoriatic activity. The results concluded that CUR and CFN combination has reduced the time required for showing anti-psoriatic activity to 10 days when compared to CUR alone that took around 20 days. Moreover, the nanogel has depicted sustained drug release till 12 h.
From the experimental findings it has been concluded that CUR and CFN combination significantly augmented the anti-psoriatic efficacy with respect to individual components and also reduced the time required for onset of effect. Thus, the proposed nanogel would be an imperative drug delivery system for more effective anti-psoriatic therapy. Graphical abstract.


Fabrication of chitosan-bis (4-formyl-2 methoxy phenyl carbonate) Schiff base nanoparticles and evaluation of their antioxidant and anticancer properties

P Thyriyalakshmi, K V Radha
PMID: 31115838   DOI: 10.1007/s11033-019-04887-4

Abstract

The present study details on the mechanism of synthesis of bis (4-formyl-2 methoxy phenyl carbonate), using two green reagents dimethyl carbonate and vanillin for application as therapeutic agent. The synthesized FMPC was identified from the
C nuclear magnetic resonance spectra. The novel modified Schiff base nanoparticles resulted from the crosslinking of FMPC with chitosan were confirmed by cross-polarization magic angle spinning carbon-13 nuclear magnetic resonance spectroscopy. The incorporation of the FMPC was identified from the amorphous X-ray diffraction patterns of C-FMPC-Nps. The thermal stability of the formed nanoparticles was predicted using thermogravimetric analysis. The morphology of the nanoparticles as observed from HRTEM was found to be smooth and spherical in nature. Both FMPC and C-FMPC-Nps showed significant radical scavenging potential and anticancer property. The carbonate ester backbone and the moiety present in chitosan-FMPC-nanoparticles, underwent hydrolysis at the targeted cancer causing microenvironment to release vanillin and chitosan and enhance the anticancer activity. Both FMPC and C-FMPC-Nps exhibits a dose dependent cytotoxicity towards the different cell lines and it was tested with a commercial drug for application studies. Effective synthesis of FMPC, successful incorporation onto chitosan nanoparticles for the formation of C-FMPC-Nps. The formed Schiff base compound proves to have enhanced antioxidant and anticancer efficacy.


Mechanism and kinetics of the oxidation of dimethyl carbonate by hydroxyl radical in the atmosphere

Mannangatti Gnanaprakasam, Lakshmanan Sandhiya, Kittusamy Senthilkumar
PMID: 30511221   DOI: 10.1007/s11356-018-3831-z

Abstract

The mechanism and kinetics for the reaction of dimethyl carbonate (DMC) with OH radical have been studied by using quantum chemical methods. Four reaction pathways were identified for the initial reaction. In the first two pathways, hydrogen atom abstraction is taking place and alkyl radical intermediate is formed with the energy barrier of 6.4 and 7.9 kcal/mol. In the third pathway, OH addition reaction to the carbonyl carbon (C2) atom of DMC and intermediate, I2, is formed with an energy barrier of 11.9 kcal/mol. In the fourth pathway, along with CH
O
, methyl hydrogen carbonate is formed. For this C-O bond breaking and O-H addition reaction, the energy barrier is 27 kcal/mol. The calculated enthalpy and Gibbs energy values show that the studied initial reactions are exothermic and exoergic except the OH addition reaction. For the initial reactions, the rate constants were calculated by using canonical variational transition state theory (CVT) with small curvature tunneling (SCT) correction over the temperature range of 278-1200 K. At 298 K, the calculated rate coefficient for the in-plane and out-of-plane hydrogen atom abstraction reaction pathway is 2.30 × 10
and 0.02 × 10
cm
molecule
s
. Further, the reaction between alkyl radical intermediate formed from the first pathway and O
is studied. The reaction of alkyl peroxy radical intermediate with atmospheric oxidants, HO
, NO, and NO
is also studied. It was found that the formic (methyl carbonic) anhydride is the end product formed from the atmospheric oxidation and secondary reactions of DMC.


Methylation of Cyanidin-3-

Sarah Straßmann, Tillman Brehmer, Maike Passon, Andreas Schieber
PMID: 33802304   DOI: 10.3390/molecules26051342

Abstract

The approach presented in this study is the first for the hemisynthesis of methylated anthocyanins. It was possible to obtain cyanidin-3-
-glucoside derivatives with different degrees of methylation. Cautious identification of 4'-, 5-, and 7-OH monomethylated derivatives was also accomplished. The methylation agent used was the "green chemical" dimethyl carbonate (DMC), which is characterized by low human and ecological toxicity. The influence of the temperature, reaction time, and amount of the required diazabicyclo[5.4.0]undec-7-en (DBU) catalyst on the formation of the products was examined. Compared to conventional synthesis methods for methylated flavonoids using DMC and DBU, the conditions identified in this study result in a reduction of reaction time, and an important side reaction, so-called carboxymethylation, was minimized by using higher amounts of catalyst.


High-Throughput/High-Precision Sampling of Single Cells into ICP-MS for Elucidating Cellular Nanoparticles

Xing Wei, Dong-Hua Zheng, Yi Cai, Rui Jiang, Ming-Li Chen, Ting Yang, Zhang-Run Xu, Yong-Liang Yu, Jian-Hua Wang
PMID: 30480435   DOI: 10.1021/acs.analchem.8b04471

Abstract

In single-cell analysis with ICP-MS it is highly important to ensure precise single-cell sampling into ICP. For this purpose, a simple configured pressure-resistant MicroCross interface is developed for high-throughput/high-precision microdroplet generation and single-cell encapsulation. Aqueous cell suspension is ejected and sheared into droplets by tangent-flowing hexanol-continuous phases in the flow-focusing geometry of MicroCross, wherein to precisely trap a single cell into a droplet, with an extremely low probability of <0.005% for a single droplet encapsulating two cells. MicroCross interface is coupled with time-resolved ICP-MS (TRA-ICP-MS) for quantifying nanoparticles in single MCF-7 cells. At the optimal conditions, sufficient temporal-spatial resolution of the microdroplets is achieved facilitating high-throughput sampling of single cells into ICP. For solving the serious carbon deposition on the sampling cone and the unstable plasma torch caused by incomplete oxidation of hexanol phase in ICP, dimethyl carbonate (DMC) is for the first time used as a superb oxygen compensation reagent, which ensures adequate oxidation of hexanol, effectively eliminates the carbon deposition, and maintains a stable plasma. The single-cell analysis results indicated a remarkable discrepancy of the number of nanoparticles among the individual cells, falling into a range of 130-584 per MCF-7 cell in the case of AuNPs.


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